molecular formula C24H32N4O2S B2860929 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 922096-41-1

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2860929
CAS No.: 922096-41-1
M. Wt: 440.61
InChI Key: MCSBBWDBWZLFBZ-UHFFFAOYSA-N
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Description

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway , which plays a fundamental role in the development, differentiation, and activation of B-cells. This compound acts by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to sustained suppression of B-cell signaling. Its primary research value lies in the investigation of B-cell-mediated diseases, including the elucidation of pathological mechanisms in autoimmune disorders such as rheumatoid arthritis and lupus, as well as in the study of certain hematological cancers like chronic lymphocytic leukemia and mantle cell lymphoma where BTK signaling is dysregulated. The unique structure of this inhibitor is designed to confer high selectivity and potent activity, making it a valuable chemical probe for diseases associated with aberrant B-cell activation and proliferation . Research utilizing this compound is focused on pre-clinical drug discovery and target validation, providing critical insights for the development of novel therapeutic strategies.

Properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2S/c1-27-11-5-7-18-15-19(9-10-21(18)27)22(28-12-3-2-4-13-28)17-26-24(30)23(29)25-16-20-8-6-14-31-20/h6,8-10,14-15,22H,2-5,7,11-13,16-17H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSBBWDBWZLFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules from the evidence, focusing on substituents, synthesis efficiency, and physicochemical properties.

Key Observations:

Thiophene vs. Benzodioxole: The thiophen-2-ylmethyl group in the target compound may offer better metabolic stability than the benzodioxolyl group in QOD, which is prone to oxidative degradation .

Synthetic Efficiency :

  • Piperidine-containing analogs (e.g., Compound 28) often require multi-step syntheses with moderate yields (e.g., 56% for Compound 26) .
  • Chiral resolution of analogs like Compound 35 adds complexity but enables enantiomer-specific activity studies .

Physicochemical Properties :

  • Salt Formation : Dihydrochloride salts (e.g., Compound 35) improve aqueous solubility, a strategy applicable to the target compound .
  • Lipophilicity : Piperidine and pyrrolidine analogs exhibit logP values >2, suggesting blood-brain barrier permeability .

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